2-(4-Ethylthiobenzoyl)furan
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Overview
Description
2-(4-Ethylthiobenzoyl)furan is an organic compound with the molecular formula C13H12O2S. It belongs to the class of heterocyclic aromatic compounds known as furans, which are characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its unique structure, which includes a furan ring bonded to a benzoyl group substituted with an ethylthio group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylthiobenzoyl)furan typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 4-ethylthiobenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Furan Ring Formation: The acid chloride is then reacted with furan in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylthiobenzoyl)furan can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated furans
Scientific Research Applications
2-(4-Ethylthiobenzoyl)furan has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylthiobenzoyl)furan depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The furan ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Comparison with Similar Compounds
2-(4-Methylthiobenzoyl)furan: Similar structure but with a methylthio group instead of an ethylthio group.
2-(4-Chlorobenzoyl)furan: Contains a chlorine atom instead of an ethylthio group.
2-(4-Nitrobenzoyl)furan: Contains a nitro group instead of an ethylthio group.
Uniqueness: 2-(4-Ethylthiobenzoyl)furan is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(4-ethylsulfanylphenyl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-16-11-7-5-10(6-8-11)13(14)12-4-3-9-15-12/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWRORMVBIQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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